molecular formula C12H12ClF2NS B12216124 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12216124
M. Wt: 275.75 g/mol
InChI Key: HTQLDOOGRPKYDI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is an organic compound that features both fluorophenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 4-fluorobenzylamine with 5-fluoro-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the phenyl and thienyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[(5-chloro-2-thienyl)methyl]methanamine
  • 1-(4-bromophenyl)-N-[(5-bromo-2-thienyl)methyl]methanamine
  • 1-(4-methylphenyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

Uniqueness

1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of fluorine atoms in both the phenyl and thienyl rings. This fluorination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H12ClF2NS

Molecular Weight

275.75 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H11F2NS.ClH/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11;/h1-6,15H,7-8H2;1H

InChI Key

HTQLDOOGRPKYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)F.Cl

Origin of Product

United States

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